1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one
CAS No.: 1342653-91-1
Cat. No.: VC3190378
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342653-91-1 |
|---|---|
| Molecular Formula | C9H9F3N2O |
| Molecular Weight | 218.18 g/mol |
| IUPAC Name | 1-[1-(cyclopropylmethyl)pyrazol-4-yl]-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C9H9F3N2O/c10-9(11,12)8(15)7-3-13-14(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 |
| Standard InChI Key | KXDHYUMUKNQYLK-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C=C(C=N2)C(=O)C(F)(F)F |
| Canonical SMILES | C1CC1CN2C=C(C=N2)C(=O)C(F)(F)F |
Introduction
Synthesis
While specific synthesis details for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one are not available, similar compounds often involve reactions like nucleophilic substitution or cross-coupling reactions. For instance, the synthesis of related pyrazole derivatives might involve the use of palladium catalysts and boronic acids in Suzuki-Miyaura reactions, as seen in the synthesis of other pyrazole-based compounds .
Potential Applications
Compounds with pyrazole and trifluoroethanone moieties can have diverse applications:
-
Pharmaceuticals: Pyrazoles are known for their biological activity, including anti-inflammatory and antiviral properties. The addition of a trifluoroethanone group could enhance these properties or introduce new biological activities .
-
Materials Science: The trifluoromethyl group can impart unique physical properties, such as increased lipophilicity and stability, which might be useful in materials synthesis.
Research Findings
Given the lack of specific data on 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one, we can look at related compounds for insights:
| Compound Type | Biological Activity | Physical Properties |
|---|---|---|
| Pyrazole Derivatives | Anti-inflammatory, antiviral | High reactivity, potential for increased solubility with cycloalkyl groups |
| Trifluoroethanone Compounds | Increased stability, lipophilicity | Electron-withdrawing effects enhance reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume